2-Chloro-3-ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Chloro-3-ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C13H19BClNO3 and a molecular weight of 283.56 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group, an ethoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-chloro-3-ethoxypyridine with a boronic ester. The reaction is carried out under controlled conditions, often using a palladium catalyst to facilitate the formation of the boronate ester . The reaction conditions include:
Temperature: Typically around 80-100°C
Solvent: Commonly used solvents include toluene or dimethylformamide (DMF)
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronate ester group is reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro group.
Coupling Reactions: Biaryl compounds formed through the Suzuki-Miyaura coupling.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Chloro-3-ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Biology: Investigated for its potential use in the development of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its reactivity in coupling reactions. The boronate ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with aryl or vinyl halides to form new carbon-carbon bonds . This process is facilitated by the presence of a base, which helps to deprotonate the boronate ester and activate it for the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Chloro-3-ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct reactivity and properties. The presence of both a chloro group and a boronate ester allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C13H19BClNO3 |
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Molecular Weight |
283.56 g/mol |
IUPAC Name |
2-chloro-3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H19BClNO3/c1-6-17-10-7-9(8-16-11(10)15)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 |
InChI Key |
UNMUOFGKZJZHPL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)OCC |
Origin of Product |
United States |
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